molecular formula C5H7N3O2S B1278703 4-Amino-3-pyridinesulfonamide CAS No. 75903-62-7

4-Amino-3-pyridinesulfonamide

Cat. No.: B1278703
CAS No.: 75903-62-7
M. Wt: 173.2 g/mol
InChI Key: UYHJMFCJYZHINT-UHFFFAOYSA-N
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Description

4-Amino-3-pyridinesulfonamide (CAS 75903-62-7) is a heterocyclic compound featuring a pyridine ring substituted with an amino group at position 4 and a sulfonamide group at position 2. It has a molecular formula of C₅H₇N₃O₂S and a molecular weight of 173.2 g/mol. Its purity in commercially available batches is typically 95%, as reported by Combi-Blocks .

Preparation Methods

General Synthetic Routes

The preparation of 4-Amino-3-pyridinesulfonamide typically involves substitution reactions on pyridine sulfonamide derivatives, with the amino group introduced via nucleophilic substitution or reduction methods. The synthesis often starts from 3-sulfonamido-4-chloropyridine or related precursors.

Preparation from 4-Chloro-3-pyridinesulfonamide

One of the most documented methods involves the reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with various amines to introduce the amino group at position 4. While the exact amine used varies depending on the target derivative, the process for the parent 4-amino compound follows similar principles.

Typical Reaction Conditions:

Parameter Details
Starting Material 4-Chloro-3-pyridinesulfonamide hydrochloride
Amination Agent Ammonia or primary amines (e.g., m-toluidine for derivatives)
Solvent Water or organic solvents (ethanol, isopropanol, propylene glycol)
Temperature 90°C to reflux temperature (approx. 78-110°C)
Reaction Time 3 to 5 hours
pH Adjustment Neutralization to pH 7-8 after reaction
Isolation Precipitation by pH adjustment, filtration, recrystallization

Example Synthesis (Adapted for this compound):

  • A suspension of 4-chloro-3-pyridinesulfonamide hydrochloride in water is treated with ammonia gas or aqueous ammonia at room temperature.
  • The mixture is heated to 90°C and stirred for 3 to 5 hours.
  • Reaction progress is monitored by HPLC or TLC.
  • After completion, the reaction mixture is cooled, and the pH is adjusted to neutral (7-8) using sodium bicarbonate.
  • The product precipitates out and is isolated by vacuum filtration.
  • Purification is achieved by recrystallization from methanol or water.

This method is analogous to the preparation of 4-(3'-methylphenyl)amino-3-pyridinesulfonamide, where 3-methylaniline replaces ammonia.

Alternative Preparation via Reduction

Another approach involves the reduction of nitro-substituted pyridinesulfonamides:

  • Starting from 4-nitro-3-pyridinesulfonamide, catalytic hydrogenation (e.g., using Pd/C under hydrogen atmosphere) reduces the nitro group to an amino group.
  • This method is effective for obtaining pure 4-amino derivatives.
  • Reaction conditions typically involve mild temperatures (room temperature to 50°C) and atmospheric or slightly elevated hydrogen pressure.
  • The reaction is completed within several hours, followed by filtration to remove the catalyst and purification by crystallization.

Preparation via Sulfonamide Derivatives and Amination

Patents and literature describe the preparation of 4-amino-3-sulfonamido pyridine derivatives by reacting 3-sulfonamido-4-chloropyridine with ammonia or amines in organic solvents such as ethanol or toluene under reflux conditions.

Parameter Details
Starting Material 3-Sulfonamido-4-chloropyridine
Amination Agent Ammonia or primary amines
Solvent Ethanol, isopropanol, propylene glycol, toluene
Temperature Reflux temperature (approx. 78-110°C)
Reaction Time 3 to 5 hours
Catalysts/Additives Sometimes triethylamine or sodium salts used to facilitate reaction
Isolation Precipitation, filtration, recrystallization

This method benefits from the use of organic solvents, which can enhance solubility and reaction rates. The presence of bases like triethylamine helps neutralize formed acids and drive the reaction forward.

Purification and Characterization

After synthesis, purification typically involves:

  • Recrystallization from methanol or aqueous mixtures.
  • Treatment with activated charcoal (Darco KB) to remove colored impurities.
  • Filtration through celite to remove charcoal.
  • Final drying under vacuum.

Characterization data for related compounds show:

Property Value
Melting Point 162-164°C (for 4-(3'-methylphenyl) derivative)
Purity >99.8% (a/a by HPLC)
Solubility Slightly soluble in DMSO and methanol
NMR (1H, DMSO-d6) Characteristic aromatic and amino signals

Summary Table of Preparation Methods

Method Starting Material Amination Agent Solvent(s) Temperature Reaction Time Notes
Direct Amination 4-Chloro-3-pyridinesulfonamide HCl Ammonia or amines Water 90°C 3-5 hours Simple, aqueous, pH adjustment needed
Amination in Organic Solvent 3-Sulfonamido-4-chloropyridine Ammonia or amines Ethanol, isopropanol, toluene Reflux (~78-110°C) 3-5 hours Base (triethylamine) may be used
Reduction of Nitro Derivative 4-Nitro-3-pyridinesulfonamide Hydrogen (catalytic) Ethanol or other organic solvent Room temp to 50°C Several hours Requires catalyst, clean conversion

Research Findings and Notes

  • The reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with amines is well-documented and yields high purity products after simple workup.
  • Use of bases like triethylamine or sodium salts improves reaction efficiency by neutralizing acidic byproducts.
  • Organic solvents facilitate better solubility and reaction kinetics, especially for less water-soluble amines.
  • Catalytic hydrogenation offers a clean alternative for amino group introduction but requires specialized equipment.
  • Purification steps including charcoal treatment and recrystallization are critical for achieving pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-pyridinesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for introducing halogen atoms.

Major Products:

    Oxidation: Nitro-3-pyridinesulfonamide.

    Reduction: 3-pyridinesulfonamide.

    Substitution: Halogenated pyridinesulfonamides.

Scientific Research Applications

4-Amino-3-pyridinesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-3-pyridinesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, allowing it to inhibit enzymes like dihydropteroate synthase, which is crucial in the folate synthesis pathway in bacteria. This inhibition disrupts bacterial growth and replication, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The sulfonamide and amino groups on the pyridine ring are critical for biological activity. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Purity (%) Key Substituents Applications/Notes
4-Amino-3-pyridinesulfonamide C₅H₇N₃O₂S 95 -NH₂ (C4), -SO₂NH₂ (C3) Drug intermediate, kinase inhibitors
4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide C₁₂H₁₃N₃O₂S N/A -NH(C₆H₄CH₃) (C4), -SO₂NH₂ (C3) Discontinued (CymitQuimica)
6-Aminopyridine-2-sulfonamide C₅H₇N₃O₂S 95 -NH₂ (C6), -SO₂NH₂ (C2) Antibacterial research
4-Aminopyridine-3-sulfonic acid C₅H₆N₂O₃S N/A -NH₂ (C4), -SO₃H (C3) Precursor for sulfonamide synthesis

Key Observations :

Positional Isomerism: The sulfonamide group’s position significantly affects biological activity. For example, 6-Aminopyridine-2-sulfonamide (sulfonamide at C2) may exhibit different solubility and target-binding properties compared to this compound (sulfonamide at C3). This is critical in kinase inhibitor design, where substituent orientation impacts selectivity .

This alters reactivity in coupling reactions and bioavailability .

Aromatic Substitutions: 4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide includes a bulky 3-methylphenyl group at C4, which may enhance lipophilicity but complicate synthesis. Its discontinuation by CymitQuimica suggests challenges in scalability or stability .

Biological Activity

4-Amino-3-pyridinesulfonamide (CAS Number: 10975966) is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound possesses the following chemical characteristics:

  • Molecular Formula : C5_5H7_7N3_3O2_2S
  • Molecular Weight : 173.19 g/mol
  • IUPAC Name : this compound

The compound features a pyridine ring with an amino group and a sulfonamide moiety, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy particularly against Gram-positive bacteria. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival.

Anticancer Activity

Studies have demonstrated the potential anticancer properties of this compound. For instance, it has shown efficacy against leukemia and melanoma cell lines, suggesting its role as a candidate for cancer chemotherapy. The mechanism appears to involve the inhibition of specific enzymes that are critical for cancer cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including respiration and acid-base balance. Inhibiting these enzymes can disrupt tumor growth and promote apoptosis in cancer cells .
  • Electrochemical Behavior : Studies using cyclic voltammetry have revealed that the electrochemical properties of this compound change under different conditions, which may affect its interaction with biological targets.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antibacterial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity Assessment

In vitro studies on leukemia cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values around 25 µM. This suggests that the compound may induce apoptosis through mechanisms involving oxidative stress and DNA damage.

Cell LineIC50 (µM)
Leukemia25
Melanoma30

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-3-pyridinesulfonamide, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions between 3-pyridinesulfonyl chloride and ammonia derivatives. To optimize purity, employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol/water (1:1). Monitor reaction progress using TLC (Rf ≈ 0.4 in ethyl acetate). Purity (>95%) should be confirmed via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water gradient) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C in DMSO-d6) to confirm substituent positions (e.g., δ 8.2 ppm for pyridyl protons).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 190.18).
  • FT-IR to identify sulfonamide S=O stretches (~1350 cm⁻¹) and NH₂ bending (~1600 cm⁻¹). Cross-reference with literature spectra to resolve ambiguities .

Q. How do solvent polarity and pH influence the solubility and stability of this compound?

  • Methodological Answer : The compound exhibits pH-dependent solubility due to its sulfonamide group. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) at neutral pH but precipitates in acidic conditions (pH < 4). Stability studies (via accelerated degradation at 40°C/75% RH) suggest storage at -20°C in desiccated amber vials to prevent hydrolysis of the sulfonamide moiety .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or mass spectra (e.g., unexpected peaks in ¹H NMR) may arise from tautomerism or residual solvents. To resolve:

  • Perform variable-temperature NMR to identify dynamic equilibria.
  • Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Validate via X-ray crystallography (if crystalline) to confirm molecular geometry. For conflicting mass data, repeat analyses using alternative ionization methods (e.g., ESI vs. MALDI) .

Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) with target enzymes (e.g., carbonic anhydrase) can predict binding affinities. Validate predictions via in vitro inhibition assays (IC₅₀ measurements) and correlate with computed ΔG values .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in sulfonamide derivatives?

  • Methodological Answer : Use a modular synthesis approach to systematically vary substituents (e.g., electron-withdrawing groups at the pyridine ring). For SAR:

  • Test derivatives against a panel of enzymes (e.g., kinase assays) using dose-response curves.
  • Apply multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural descriptors (Hammett σ, logP) with bioactivity. Include negative controls (e.g., unsubstituted pyridine) to isolate substituent effects .

Q. How can researchers address low reproducibility in catalytic reactions involving this compound?

  • Methodological Answer : Irreproducibility often stems from trace moisture or oxygen. Mitigate by:

  • Conducting reactions under inert atmosphere (N₂/Ar glovebox).
  • Pre-drying solvents (molecular sieves) and reagents.
  • Using in situ FT-IR to monitor reaction intermediates. Include detailed metadata (e.g., stir rate, catalyst lot) in protocols to identify variability sources .

Q. Data Presentation Guidelines

  • Raw Data : Include HPLC chromatograms, NMR spectra, and crystallographic CIF files in appendices.
  • Processed Data : Tabulate kinetic parameters (kcat, Km) or inhibition constants (Ki) in the main text. Use error bars (±SEM) for biological replicates (n ≥ 3) .

Properties

IUPAC Name

4-aminopyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHJMFCJYZHINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450392
Record name 4-Amino-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75903-62-7
Record name 4-Amino-3-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75903-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Azido-pyridine-3-sulfonic acid amide (3.75 g, 18.83 mmol) was dissolved in methanol (80 mL). Sodium borohydride (0.712 g, 18.83 mmol) was carefully added portionwise. Vigorous effervescence was observed. The mixture continued to stir at 25° C. for 25 min. The mixture was concentrated in vacuo to a thick yellow sludge. The residue was dissolved in a mixture of ethyl acetate (200 mL) and saturated aqueous ammonium chloride solution (200 mL). The aqueous layer was back extracted with ethyl acetate (6×200 mL). The combined organic layers were dried over magnesium sulfate, filtered and concentrated in vacuo to afford the desired product, 4-amino-pyridine-3-sulfonic acid amide (1.8 g, 10.4 mmol, 55%), as a pale yellow solid. 1H NMR (400 MHz, DMSO-d6) δ: 6.63 (2H, bs), 6.68 (1H, d, J=5.4 Hz), 7.40 (2H, bs), 8.06 (1H, d, J=5.5 Hz), 8.43 (1H, s).
Name
4-Azido-pyridine-3-sulfonic acid amide
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.712 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

15 g of 4-chloropyridine-3-sulfonamide are dissolved in 150 cm3 of concentrated aqueous ammonia. The clear solution is saturated with a stream of gaseous ammonia for exactly half an hour before being introduced into a sealed tube. The tube is placed at 150° C. for 18 hours.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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